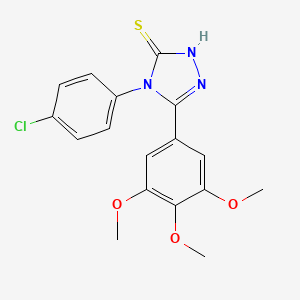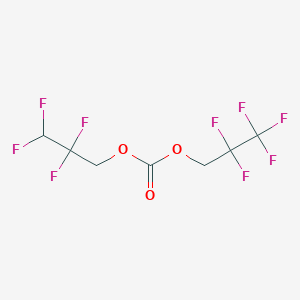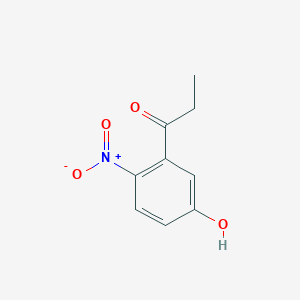
1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- can be synthesized through several methods. One common approach involves the nitration of 1-(5-hydroxyphenyl)-1-propanone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation and crystallization are employed to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 1-(5-nitrophenyl)-1,3-propanedione or 1-(5-nitrophenyl)-propanoic acid.
Reduction: Formation of 1-(5-amino-2-hydroxyphenyl)-1-propanone.
Substitution: Formation of various substituted phenylpropanones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties. It is used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as proteins and nucleic acids. This interaction can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Hydroxy-2-methylphenyl)-1-propanone
- 1-(5-Hydroxy-2-chlorophenyl)-1-propanone
- 1-(5-Hydroxy-2-bromophenyl)-1-propanone
Comparison: 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds with different substituents. For example, the nitro group enhances the compound’s potential for bioreduction and interaction with biological targets, while the hydroxy group provides sites for further chemical modification.
Eigenschaften
CAS-Nummer |
453518-19-9 |
|---|---|
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
1-(5-hydroxy-2-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H9NO4/c1-2-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,11H,2H2,1H3 |
InChI-Schlüssel |
WFLZYHOJCFDPEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


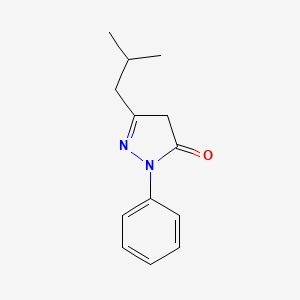

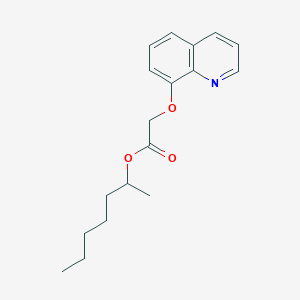



![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)
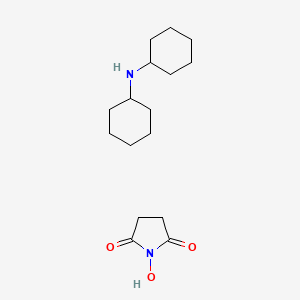


![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)
